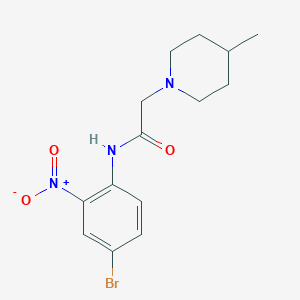![molecular formula C17H17N3O4S B4139946 dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4139946.png)
dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate
Overview
Description
Dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate is a chemical compound that belongs to the class of isophthalates. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, material science, and environmental science.
Scientific Research Applications
Dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, it has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to encapsulate drugs and release them in a controlled manner. In material science, it has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, it has been studied for its potential use as a sensor for the detection of heavy metal ions in water.
Mechanism of Action
The mechanism of action of dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to encapsulate drugs and release them in a controlled manner, which makes it a potential drug delivery system.
Biochemical and Physiological Effects:
Dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to encapsulate drugs and release them in a controlled manner, which makes it a potential drug delivery system. However, more studies are needed to understand the biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
The advantages of using dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate in lab experiments include its potential applications in various fields such as medicine, material science, and environmental science. It is also a synthetic compound that can be easily synthesized in the lab. The limitations of using the compound in lab experiments include the need for further studies to understand its mechanism of action and its biochemical and physiological effects.
Future Directions
There are several future directions for the research and development of dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Studies to investigate the potential use of the compound as a drug delivery system.
3. Studies to investigate the potential use of the compound as a sensor for the detection of heavy metal ions in water.
4. Synthesis of novel materials using dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate as a building block.
5. Studies to investigate the potential use of the compound in other fields such as agriculture and energy.
Conclusion:
Dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, material science, and environmental science. The synthesis method has been optimized to obtain high yields of the compound with high purity. It has been shown to exhibit anticancer activity, encapsulate drugs and release them in a controlled manner, and has potential use as a sensor for the detection of heavy metal ions in water. Further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
properties
IUPAC Name |
dimethyl 5-(pyridin-3-ylmethylcarbamothioylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-23-15(21)12-6-13(16(22)24-2)8-14(7-12)20-17(25)19-10-11-4-3-5-18-9-11/h3-9H,10H2,1-2H3,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQUNWPASZMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCC2=CN=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[(pyridin-3-ylmethyl)carbamothioyl]amino}benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-methoxy-3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4139865.png)
![ethyl 2-[4-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-bromo-6-ethoxyphenoxy]propanoate](/img/structure/B4139891.png)


![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-chlorobenzamide](/img/structure/B4139918.png)

![[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetonitrile acetate](/img/structure/B4139933.png)
![(2,2-dimethylpropyl)(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4139935.png)
![2-(1-adamantyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4139939.png)
![2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4139949.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4139953.png)

![N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4139973.png)
![methyl 4-{3-[4-(dimethylamino)phenyl]-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate](/img/structure/B4139979.png)